molecular formula C19H18N4O4S B2586041 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 899999-71-4

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2586041
CAS No.: 899999-71-4
M. Wt: 398.44
InChI Key: YLCJBOQSSPETLC-UHFFFAOYSA-N
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Description

The compound 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide features a structurally complex scaffold combining an imidazole core with a benzyl group at position 1, a hydroxymethyl substituent at position 5, a thioether linkage to an acetamide moiety, and a 3-nitrophenyl group as the amide substituent. Key structural elements likely influence its physicochemical properties:

  • Hydroxymethyl group: Increases solubility via hydrogen bonding, a feature observed in analogues like (E)-2-(i-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide .
  • 3-Nitrophenyl substituent: Electron-withdrawing nitro groups are associated with enhanced binding to hydrophobic enzyme pockets, as seen in compound 6c () .

Properties

IUPAC Name

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-12-17-10-20-19(22(17)11-14-5-2-1-3-6-14)28-13-18(25)21-15-7-4-8-16(9-15)23(26)27/h1-10,24H,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCJBOQSSPETLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The imidazole ring is known for its ability to interact with biological targets, making it a suitable candidate for anticancer drug development. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide could be effective in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The thioamide group in the compound is associated with antimicrobial activity. Compounds containing sulfur are often explored for their ability to inhibit bacterial growth. Preliminary studies suggest that derivatives of this compound may exhibit broad-spectrum antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that similar imidazole derivatives inhibited the proliferation of breast and colon cancer cells by inducing apoptosis. These findings suggest that this compound may have similar effects .
  • Antimicrobial Tests : A comparative study involving thioamide compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating the potential utility of this compound in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives reported for anticancer, antimicrobial, or enzyme-targeting activities. Below is a comparative analysis:

Structural Modifications and Activity Trends

Imidazole/Benzimidazole Core
  • The imidazole core in the target compound contrasts with benzimidazole derivatives (e.g., W1 in ). Benzimidazoles often exhibit stronger π-π stacking with biological targets due to extended aromaticity, but imidazoles may offer better metabolic stability .
  • Compound 9c (), featuring a benzimidazole-triazole-thiazole scaffold, showed docking affinity comparable to acarbose, suggesting the importance of heterocyclic diversity in enzyme inhibition .
Substituents on the Acetamide Nitrogen
  • 3-Nitrophenyl vs. 2,4-Dinitrophenyl (W1) : The 3-nitro substituent in the target compound may balance electron withdrawal and steric effects compared to the more electron-deficient 2,4-dinitrophenyl group in W1. This could modulate binding specificity .
  • Phenolic vs. Aryl Groups: Compound 6c () with a 3-nitrophenyl group linked via a triazole-naphthyloxy chain demonstrated strong docking to cancer targets, highlighting the role of nitro positioning in activity .
Thioether Linkage
  • The thioether bridge in the target compound is shared with compounds like 4c (), where it contributes to stability and sulfur-mediated hydrophobic interactions. Replacing sulfur with oxygen (e.g., ethers) typically reduces lipophilicity and binding affinity .
Hydroxymethyl Group
  • The 5-hydroxymethyl group on the imidazole may enhance solubility, analogous to hydroxymethyl-substituted indolinones (). However, this could reduce blood-brain barrier penetration compared to methyl or halogen substituents .

Q & A

Q. What are the common synthetic routes for preparing 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Thioether formation : Reacting a 1-benzyl-5-(hydroxymethyl)imidazole-2-thiol derivative with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in ethanol) to form the thioether linkage .
  • Coupling with 3-nitroaniline : The N-(3-nitrophenyl)acetamide moiety is introduced via nucleophilic substitution or condensation reactions. For example, 3-nitroaniline reacts with activated acetamide intermediates (e.g., chloroacetamides) under reflux in polar aprotic solvents like DMF or acetic acid .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed to assemble triazole-linked analogs, though this requires prior functionalization of the imidazole or acetamide groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the benzyl, hydroxymethyl, thioether, and nitrophenyl groups. For instance, the benzyl protons appear as a singlet at δ ~5.0 ppm, while the nitrophenyl aromatic protons resonate at δ ~8.0–8.6 ppm .
  • IR spectroscopy : Peaks at ~1670–1680 cm⁻¹ (C=O stretch of acetamide) and ~1520–1535 cm⁻¹ (asymmetric NO₂ stretch) validate functional groups .
  • HRMS : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈N₄O₃S: 413.0982) and rule out impurities .

Q. What intermediates are pivotal in its synthesis?

Methodological Answer:

  • 1-Benzyl-5-(hydroxymethyl)imidazole-2-thiol : Synthesized via cyclization of benzylamine derivatives with thiourea or via thiolation of pre-formed imidazoles .
  • 2-Chloro-N-(3-nitrophenyl)acetamide : Prepared by reacting chloroacetyl chloride with 3-nitroaniline in dichloromethane under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst screening : Copper(II) acetate in t-BuOH/H₂O (3:1) enhances click chemistry efficiency for triazole-linked analogs, achieving yields >90% .
  • Solvent effects : Ethanol or DMF improves solubility of intermediates, while reflux conditions (80–100°C) accelerate thioether formation .
  • Stoichiometry : A 1:1.2 molar ratio of thiol to chloroacetamide minimizes side reactions (e.g., disulfide formation) .

Q. How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Variable temperature NMR : Resolves overlapping signals caused by conformational flexibility (e.g., hydroxymethyl rotation) .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous protons/carbons, such as distinguishing imidazole C-4/C-5 positions .
  • Elemental analysis : Cross-validates purity if HRMS shows adducts or isotopic interference (e.g., %C calculated: 58.52 vs. observed: 58.48) .

Q. What strategies evaluate the biological activity and structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • In vitro assays : Test cytotoxicity (e.g., IC₅₀ against A549 lung cancer cells) and selectivity (e.g., NIH/3T3 normal cells) using MTT assays. Analogous thiazole-acetamides show IC₅₀ values as low as 23 µM .
  • Molecular docking : Compare binding poses of the nitrophenyl and benzyl groups with target proteins (e.g., IMPDH or COX-1/2). Docking studies for similar compounds reveal hydrogen bonding with active-site residues .
  • SAR modifications : Vary substituents on the benzyl (e.g., 4-fluoro vs. 4-bromo) or acetamide (e.g., thiazole vs. triazole) to assess activity changes .

Data Contradiction Analysis Example
Issue : Conflicting IC₅₀ values for structurally similar acetamides.
Resolution :

  • Control experiments : Ensure consistent cell passage number and assay conditions (e.g., serum concentration, incubation time) .
  • Metabolic stability : Check if the hydroxymethyl group undergoes oxidation in vitro, altering activity .

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